Phenazine ethosulfate

Description

Properties

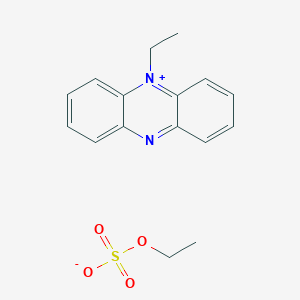

IUPAC Name |

5-ethylphenazin-5-ium;ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N2.C2H6O4S/c1-2-16-13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)16;1-2-6-7(3,4)5/h3-10H,2H2,1H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJKJPMLWJWQIH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.CCOS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065101 | |

| Record name | Phenazinium, 5-ethyl-, ethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10510-77-7 | |

| Record name | Phenazine ethosulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10510-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenazine ethosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010510777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenazine ethosulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazinium, 5-ethyl-, ethyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenazinium, 5-ethyl-, ethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethylphenazinium ethyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENAZINE ETHOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A2K3Z3B9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenazine Ethosulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the biochemical utility, experimental applications, and core principles of Phenazine Ethosulfate (PES), a pivotal redox mediator in modern scientific research.

Introduction to this compound (PES)

This compound (PES), with the CAS number 10510-77-7, is a synthetic, water-soluble organic compound belonging to the phenazine family.[1] Characterized by its bright yellow to orange appearance, PES has established itself as a crucial tool in biochemistry and related fields.[1] Its primary role is that of a powerful redox mediator, facilitating electron transfer in a variety of biochemical reactions. This property makes it an indispensable component in numerous enzymatic assays, biosensors, and studies related to cellular metabolism and drug discovery.[2][3]

This compound is often favored over its counterpart, phenazine methosulfate (PMS), due to its enhanced stability.[4] While both compounds perform a similar function as electron carriers, PES exhibits greater resistance to degradation, particularly when exposed to light, leading to more reliable and reproducible experimental outcomes.

This technical guide provides a comprehensive overview of this compound, detailing its fundamental biochemical functions, presenting key quantitative data, outlining detailed experimental protocols, and visualizing its role in biochemical pathways.

Core Function in Biochemistry: An Electron Acceptor and Mediator

The principal function of this compound in biochemistry is to act as an intermediate electron carrier. It efficiently shuttles electrons from reduced enzyme cofactors, such as nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH), to a terminal electron acceptor, which is often a chromogenic or fluorogenic indicator dye.

This electron transfer process is central to the measurement of the activity of a wide range of enzymes, particularly dehydrogenases. In a typical dehydrogenase-catalyzed reaction, the enzyme oxidizes its substrate, leading to the reduction of NAD⁺ to NADH or NADP⁺ to NADPH. PES then accepts electrons from the newly formed NADH or NADPH, becoming reduced itself. The reduced PES, in turn, donates these electrons to an indicator molecule, causing a measurable change in its optical properties (e.g., color or fluorescence).

This cascade of electron transfer allows for the indirect quantification of enzyme activity by monitoring the change in the indicator dye. Common indicators used in conjunction with PES include tetrazolium salts like INT (iodonitrotetrazolium chloride) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and dyes such as DCPIP (2,6-dichlorophenolindophenol).

Quantitative Data

The following table summarizes key quantitative data for this compound. This information is essential for researchers in designing and interpreting experiments.

| Property | Value | Source |

| CAS Number | 10510-77-7 | |

| Molecular Formula | C₁₆H₁₈N₂O₄S | |

| Molecular Weight | 334.39 g/mol | |

| Appearance | Yellow to orange powder | [1] |

| Solubility | Soluble in water | [1] |

| Midpoint Potential (E₁/₂) | Approx. -0.10 V (vs Ag/AgCl) for thiol-reactive PES | [5] |

| Excitation Wavelength (Ex) | 390 nm | [6][7] |

| Emission Wavelength (Em) | 530 nm | [6][7] |

Signaling Pathways and Experimental Workflows

The role of this compound as an electron shuttle is a fundamental process in various experimental setups. Below are Graphviz diagrams illustrating these workflows.

Caption: General workflow of a dehydrogenase assay using PES.

Caption: A typical experimental workflow for an enzyme assay using PES.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. The following are representative protocols for enzyme assays utilizing this compound or the closely related phenazine methosulfate.

Lactate Dehydrogenase (LDH) Assay Protocol

This protocol is adapted for a microplate reader to determine LDH activity, often used as a marker for cell viability.

A. Reagents:

-

LDH Assay Buffer: 20 mM Tris-HCl, pH 7.4

-

Substrate Solution: 50 mM Lithium Lactate in LDH Assay Buffer

-

Cofactor Solution: 1.5 mg/mL β-Nicotinamide adenine dinucleotide hydrate (NAD⁺) in LDH Assay Buffer

-

PES Solution: 0.2 mg/mL this compound in LDH Assay Buffer

-

Indicator Solution: 2 mg/mL Iodonitrotetrazolium chloride (INT) in LDH Assay Buffer

-

Enzyme Sample: Cell lysate or purified LDH

B. Procedure:

-

Prepare a reaction mixture by combining the following in each well of a 96-well microplate:

-

50 µL LDH Assay Buffer

-

20 µL Substrate Solution

-

20 µL Cofactor Solution

-

10 µL Enzyme Sample

-

-

Incubate the plate at 37°C for 15-30 minutes.

-

To initiate the color development, add 50 µL of a freshly prepared mixture of PES Solution and Indicator Solution (1:1 ratio).

-

Continue to incubate at 37°C for 10-20 minutes, or until a sufficient color change is observed.

-

Measure the absorbance at 490 nm using a microplate reader.

-

The rate of increase in absorbance is directly proportional to the LDH activity in the sample.

Nitric Oxide Reductase (NOR) Assay Protocol

This spectrophotometric assay is used to determine the activity of nitric oxide reductase.

A. Reagents:

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.0, containing 0.1 mM EDTA

-

Ascorbate Solution: 100 mM Ascorbic Acid in Assay Buffer (prepare fresh)

-

PES Solution: 1 mM this compound in Assay Buffer

-

Nitric Oxide (NO) Saturated Buffer: Prepare by bubbling Assay Buffer with high-purity NO gas in a sealed, anaerobic vial.

-

Enzyme Sample: Purified or membrane-bound nitric oxide reductase

B. Procedure:

-

In an anaerobic cuvette, add the following:

-

800 µL Assay Buffer

-

50 µL Ascorbate Solution

-

50 µL PES Solution

-

Enzyme Sample (appropriate volume to give a measurable rate)

-

-

Seal the cuvette and remove any residual oxygen by gentle vacuum and flushing with an inert gas (e.g., argon).

-

Initiate the reaction by injecting a small volume (e.g., 50-100 µL) of NO-saturated buffer.

-

Immediately monitor the decrease in absorbance at a wavelength where the reduced form of PES absorbs (the specific wavelength may need to be determined empirically for the assay conditions, but is often in the range of 500-600 nm).

-

The rate of absorbance decrease is proportional to the NOR activity.

Applications in Drug Development

The versatility of this compound makes it a valuable tool in the drug development pipeline. Its applications include:

-

High-Throughput Screening (HTS): Enzyme assays utilizing PES can be readily adapted for HTS campaigns to identify inhibitors or activators of target enzymes. The colorimetric or fluorometric readout allows for rapid and automated measurement of enzyme activity in large compound libraries.

-

Mechanism of Action Studies: For compounds that modulate the activity of redox-sensitive enzymes, PES-based assays can help elucidate the mechanism of action by providing a means to monitor electron flow.

-

Cytotoxicity Assays: As demonstrated in the LDH assay protocol, the release of intracellular dehydrogenases upon cell death can be quantified using PES. This provides a reliable method for assessing the cytotoxic effects of drug candidates on various cell lines.

-

Biosensor Development: Phenazine derivatives, including PES, are used in the development of electrochemical biosensors for the detection of various analytes.[2] These sensors can be used for diagnostic purposes or for monitoring metabolic processes in response to drug treatment.

Conclusion

This compound is a robust and versatile biochemical reagent with a well-established role as a redox mediator. Its stability and efficiency in facilitating electron transfer reactions have made it a cornerstone of numerous enzymatic assays and a valuable tool in drug discovery and development. The methodologies and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their experimental endeavors. A thorough understanding of its properties and applications will continue to foster innovation and advancement in the life sciences.

References

- 1. CAS 10510-77-7: this compound | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound as a preferred electron acceptor to phenazine methosulfate in dye-linked enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 6. This compound I CAS#: 10510-77-7 I cationic dye I InvivoChem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

phenazine ethosulfate mechanism of action as an electron carrier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazine ethosulfate (PES) is a synthetic, water-soluble phenazine dye widely employed as an artificial electron carrier in a multitude of biochemical and physiological studies. Its core function lies in its ability to act as a redox mediator, facilitating the transfer of electrons between biological molecules and other components of a system, such as indicator dyes or electrodes. This technical guide provides an in-depth exploration of the mechanism of action of PES as an electron carrier, with a focus on its application in dehydrogenase assays. Detailed experimental protocols, quantitative data on its electrochemical properties and kinetic parameters, and visual representations of the underlying pathways are presented to serve as a comprehensive resource for researchers in the fields of biochemistry, cell biology, and drug development.

Core Mechanism of Action: A Proton-Coupled Electron Shuttle

This compound, like other phenazine derivatives, functions as a redox-active compound that can accept and donate electrons. The fundamental mechanism of its action as an electron carrier involves a reversible, two-electron, two-proton reduction-oxidation (redox) cycle.[1]

The core of the PES molecule is the phenazine ring system, a nitrogen-containing heterocycle. This ring system can undergo a concerted two-electron, two-proton reduction, converting the oxidized, cationic form of PES (PES⁺) into its reduced, neutral form (PESH₂). This process is often coupled to the oxidation of a reduced biological substrate, such as NADH or FADH₂, which are cofactors for many dehydrogenase enzymes.

The reduced PESH₂ can then be re-oxidized by donating its electrons to a suitable acceptor. In many experimental settings, this acceptor is a tetrazolium salt, such as 2,3,5-triphenyltetrazolium chloride (TTC) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which upon reduction, forms a colored formazan product that can be quantified spectrophotometrically. Alternatively, in electrochemical applications like biosensors, the reduced PES can be re-oxidized at an electrode surface, generating a measurable electrical current.[2]

The redox reaction of phenazine mediators is considered to be a proton-coupled electron transfer mechanism.[1] This characteristic is crucial for its function in biological systems, where many redox reactions are pH-dependent.

Quantitative Data

Electrochemical Properties

| Phenazine Derivative | Midpoint Potential (Em) at pH 8.5 (V vs. SHE) |

| Phenazine (PHZ) | -0.252 |

| 1-Hydroxyphenazine (1-OHP) | -0.205 |

| Phenazine-1-carboxylic acid (PCA) | -0.175 |

| Pyocyanin (PYO) | -0.120 |

Data adapted from a study on phenazine mediators in photosynthetic bioelectrochemical systems.

In the context of modified electrodes, the oxidation and reduction potentials of an amine-reactive PES derivative conjugated to a thrombin-binding aptamer have been determined to be -0.19 V and -0.20 V, respectively.

Kinetic Parameters

The interaction of PES with dehydrogenases can be characterized by Michaelis-Menten kinetics. However, specific Km and Vmax values for the interaction of PES with common dehydrogenases are not extensively reported in the literature. The available data often pertains to the natural substrates of these enzymes.

For context, the kinetic parameters for lactate dehydrogenase (LDH) and succinate dehydrogenase (SDH) with their natural substrates are provided below. It is important to note that when PES is used as an artificial electron acceptor, the kinetic parameters will be different and would need to be determined experimentally for the specific conditions of the assay.

| Enzyme | Substrate | Km | Vmax |

| Lactate Dehydrogenase (human breast tissue) | Pyruvate | Not specified | Higher in tumor tissue |

| Lactate Dehydrogenase (human breast tissue) | Lactate | Lower in normal tissue | Not specified |

| Succinate Dehydrogenase (submitochondrial particles) | Succinate | 410 ± 55 µM | Not specified |

Experimental Protocols

Lactate Dehydrogenase (LDH) Activity Assay

This protocol describes a colorimetric assay for LDH activity using PES (or its analog, phenazine methosulfate - PMS) as an intermediate electron carrier and a tetrazolium salt (INT) as the final electron acceptor.

Materials:

-

200 mM Tris buffer, pH 8.0

-

50 mM Lithium Lactate solution

-

NAD⁺ solution (e.g., 8.6 mg/2.3 mL water)

-

This compound (PES) or Phenazine Methosulfate (PMS) stock solution (e.g., 0.9 mg/100 µL water)

-

Iodonitrotetrazolium chloride (INT) solution (e.g., 3.3 mg/100 µL DMSO)

-

Cell lysate or purified LDH enzyme

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Preparation of NAD/PES/INT Solution: Shortly before use, prepare the working solution by mixing the NAD⁺, PES (or PMS), and INT solutions. For example, mix 2.3 mL of NAD⁺ solution, 100 µL of PES/PMS stock, and 100 µL of INT solution. This solution is light-sensitive and should be kept in the dark.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Reagent mix (containing Tris buffer and lithium lactate)

-

50 µL of the NAD/PES/INT solution

-

-

Initiate Reaction: Add 50 µL of the cell lysate or purified enzyme solution to each well to start the reaction. Include appropriate controls (e.g., blank with no enzyme, positive control with known LDH activity).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 5-30 minutes), protected from light. The incubation time may need to be optimized based on the enzyme activity.

-

Measurement: Measure the absorbance of the formed formazan at 490 nm using a microplate reader. The assay can be performed as an endpoint measurement or in a kinetic mode.

Succinate Dehydrogenase (SDH) Activity Assay

This protocol outlines a colorimetric assay for SDH activity, a key enzyme of the mitochondrial electron transport chain, using an artificial electron acceptor. While many commercial kits are available, the general principle involves the reduction of a tetrazolium salt mediated by an electron carrier.

Materials:

-

SDH Assay Buffer (e.g., containing phosphate buffer, pH 7.4)

-

Succinate solution (substrate)

-

Electron Acceptor Solution (e.g., a tetrazolium salt like MTT or INT)

-

This compound (PES) solution

-

Mitochondrial preparation or tissue homogenate

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare mitochondrial fractions or tissue homogenates in ice-cold assay buffer.

-

Reaction Mix Preparation: Prepare a reaction mixture containing the assay buffer, succinate solution, and the tetrazolium salt solution.

-

Assay Setup: Add the sample (mitochondrial preparation or homogenate) to the wells of a 96-well plate.

-

Initiate Reaction: Add the reaction mix to each well and then add the PES solution to initiate the electron transfer.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., acidified isopropanol or DMSO) must be added to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength for the chosen tetrazolium salt (e.g., 570 nm for MTT formazan).

Signaling Pathways and Experimental Workflows

Electron Transfer Pathway in a Dehydrogenase Assay

The following diagram illustrates the flow of electrons from a substrate, through a NAD⁺-dependent dehydrogenase, to PES, and finally to a tetrazolium salt, resulting in a colored product.

Caption: Electron flow from substrate to formazan via a dehydrogenase and PES.

Experimental Workflow for a Cell-Based Dehydrogenase Assay

This diagram outlines the key steps in a typical cell-based assay to measure dehydrogenase activity as an indicator of cell viability, using PES and a tetrazolium salt.

Caption: Workflow for a cell-based dehydrogenase assay using PES.

PES-Mediated Electron Transfer to an Electrode

In biosensor applications, PES can shuttle electrons from a biological recognition element (e.g., an enzyme) to an electrode surface, generating a current that is proportional to the analyte concentration.

Caption: PES-mediated electron transfer in a biosensor.

Conclusion

This compound is a versatile and effective electron carrier that plays a crucial role in a variety of biochemical assays and electrochemical biosensors. Its ability to undergo reversible proton-coupled electron transfer allows it to efficiently shuttle electrons from reduced biological molecules, such as NADH and FADH₂, to artificial electron acceptors. This technical guide has provided a detailed overview of the mechanism of action of PES, along with quantitative data, experimental protocols, and visual diagrams to aid researchers in its application. A thorough understanding of its properties and the experimental parameters that influence its function is essential for obtaining reliable and reproducible results in the laboratory. Further research to precisely determine the kinetic constants of PES with a wider range of dehydrogenases would be beneficial for the continued optimization of assays that rely on this important redox mediator.

References

- 1. Electrochemical Potential Influences Phenazine Production, Electron Transfer and Consequently Electric Current Generation by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computationally modeling mammalian succinate dehydrogenase kinetics identifies the origins and primary determinants of ROS production - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Solid Phenazine Ethosulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine ethosulfate, also known as 5-ethylphenazinium ethyl sulfate, is a heterocyclic organic compound belonging to the phenazine family. It is widely utilized in various biochemical and biomedical research applications, primarily as a redox mediator and an electron acceptor. Its ability to facilitate electron transfer makes it a valuable tool in enzymatic assays, biosensor development, and studies involving cellular respiration and nitric oxide reductase activity. This technical guide provides a comprehensive overview of the core chemical and physical properties of solid this compound, incorporating detailed experimental protocols and visual representations of its functional mechanisms.

Chemical and Physical Properties

The fundamental chemical and physical properties of solid this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Chemical Name | 5-ethylphenazin-5-ium;ethyl sulfate | [1] |

| Synonyms | N-Ethyldibenzopyrazine ethyl sulfate salt, 5-ethylphenazine, PES | [1][2] |

| CAS Number | 10510-77-7 | [1][2][3] |

| Molecular Formula | C₁₆H₁₈N₂O₄S | [1][2][3] |

| Molecular Weight | 334.39 g/mol | [1][2][3] |

| Appearance | Yellow to orange solid powder | [4] |

| Melting Point | 190 °C | |

| Solubility | ||

| in Water | 50 mg/mL | [3] |

| in Ethanol | 50 mg/mL (clear solution) | [2][3] |

| in DMSO | 100 mg/mL (requires sonication) | [4] |

| Storage Temperature | -20°C | [2] |

| Stability | Light sensitive. In solvent, stable for 1 month at -20°C or 6 months at -80°C when protected from light. | [4] |

Spectral Properties

The spectral characteristics of this compound are fundamental to its application in spectrophotometric and fluorometric assays.

| Spectral Property | Wavelength (nm) | Reference(s) |

| UV-Vis Absorption (λmax) | Not specified in search results | |

| Fluorescence Excitation (Ex) | 390 | [4] |

| Fluorescence Emission (Em) | 530 | [4] |

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., capillary tube-based instrument)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of solid this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range represents the melting point of the substance.

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The shake-flask method is a common technique for determining equilibrium solubility.[5]

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a vial.

-

Equilibration: The vial is sealed and agitated in a constant temperature shaker or water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: A known volume of the clear supernatant is carefully withdrawn, diluted if necessary, and the concentration of this compound is determined using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L).

UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance in solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: A stock solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or ethanol). A series of standard solutions of lower concentrations are prepared by serial dilution.

-

Blank Measurement: The cuvette is filled with the pure solvent (blank), and the spectrophotometer is set to zero absorbance at all wavelengths.

-

Sample Measurement: The absorbance of each standard solution is measured over a specific wavelength range (e.g., 200-600 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified. A calibration curve of absorbance at λmax versus concentration is plotted to determine the molar absorptivity (extinction coefficient).

Fluorescence Spectroscopy

Principle: Fluorescence is the emission of light by a substance that has absorbed light. The intensity and wavelength of the emitted light are characteristic of the fluorophore.

Apparatus:

-

Fluorometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Excitation and Emission Scans: The cuvette containing the sample is placed in the fluorometer.

-

An emission scan is performed by exciting the sample at a fixed wavelength (e.g., 390 nm) and scanning the emission monochromator to record the intensity of emitted light at different wavelengths.[4]

-

An excitation scan is performed by setting the emission monochromator to a fixed wavelength (e.g., 530 nm) and scanning the excitation monochromator to determine the optimal excitation wavelength.[4]

-

-

Data Analysis: The excitation and emission maxima are determined from the respective spectra. For quantitative analysis, the fluorescence intensity at the emission maximum is measured.

Signaling Pathways and Experimental Workflows

This compound is a key component in various biological assays due to its role as an electron shuttle. Below are diagrams illustrating its function in redox cycling and in a typical biosensor application.

References

The Unseen Engine: A Technical Guide to the Redox Potential of Phenazine Ethosulfate in Modern Assays

For Researchers, Scientists, and Drug Development Professionals

Phenazine ethosulfate (PES), a versatile cationic dye and potent electron acceptor, plays a pivotal role in a multitude of biochemical and cell-based assays. Its ability to act as an intermediate electron carrier makes it an indispensable tool for researchers in fields ranging from cell biology and drug discovery to electrochemical biosensing. This in-depth technical guide elucidates the core principles of PES's redox activity, providing a comprehensive understanding of its function in key experimental systems. We will delve into its mechanism of action, present quantitative data on its redox properties, and offer detailed protocols for its application, empowering researchers to effectively harness the power of this remarkable molecule.

The Core Principle: PES as a Redox Mediator

At the heart of PES's utility lies its function as a redox mediator. In biological systems, numerous enzymatic reactions involve the transfer of electrons, often carried by nicotinamide adenine dinucleotide (NADH) and its phosphorylated form, NADPH. However, many indicator dyes used in assays, such as tetrazolium salts, are unable to directly accept electrons from these cellular reductants. PES bridges this gap. It readily accepts electrons from NADH and NADPH, becoming reduced in the process. The reduced PES then efficiently donates these electrons to a final acceptor molecule, such as a tetrazolium salt, which undergoes a colorimetric or fluorescent change upon reduction. This elegant mechanism allows for the indirect measurement of cellular metabolic activity or specific enzyme function.[1][2][3][4][5][6][7][8][9]

This compound is considered a preferred electron acceptor over its counterpart, phenazine methosulfate (PMS), in many dye-linked enzyme assays due to its greater stability.[10][11]

Quantitative Analysis of Redox Potential

The efficiency of an electron mediator is intrinsically linked to its standard redox potential (E°'), which quantifies its tendency to accept electrons. The redox potential of phenazine derivatives is influenced by factors such as pH and the presence of electron-withdrawing or electron-donating groups on the phenazine core.[12][13][14][15][16][17] While a definitive standard redox potential for PES versus the Standard Hydrogen Electrode (SHE) is not singular and can vary with experimental conditions, the values for related phenazine compounds provide a strong comparative framework.

| Compound | Redox Potential (E°' vs. SHE) | pH | Notes |

| Phenazine Methosulfate (PMS) | +0.063 V | 7.0 | A commonly used phenazine with a similar redox mechanism to PES. |

| Various Phenazine Derivatives | -0.84 V to +0.05 V | 7.0 | The redox potential can be significantly tuned by modifying the phenazine structure with different functional groups.[8][16] |

| Amine-Reactive PES (arPES) | Peak at -0.25 V vs. Ag/AgCl | 7.4 | This derivative is used for covalent attachment to biomolecules in biosensors.[18] |

Note: The redox potential of phenazine compounds is often pH-dependent due to the involvement of protons in the redox reaction.[13]

Signaling Pathways and Experimental Workflows

The role of PES as an electron shuttle is central to several assay workflows. Below are diagrams illustrating the key signaling pathway in tetrazolium-based viability assays and the general workflow for such an experiment.

Detailed Experimental Protocols

MTS Cell Viability Assay

This protocol is adapted from established methods for assessing cell viability and proliferation.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Test compounds

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution

-

This compound (PES) solution

-

Plate reader capable of measuring absorbance at 490-500 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density appropriate for the cell line and duration of the experiment. Include wells with media only for background control.

-

Treatment: Add the desired concentrations of the test compound to the appropriate wells. Include vehicle-only control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Reagent Preparation: Prepare the MTS/PES solution according to the manufacturer's instructions. Typically, a small volume of PES solution is added to the MTS solution shortly before use.

-

Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well of the 96-well plate.

-

Final Incubation: Incubate the plate for 1 to 4 hours at 37°C. The incubation time may need to be optimized for different cell types.

-

Measurement: Measure the absorbance of each well at a wavelength between 490 nm and 500 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the media-only wells (background) from all other absorbance readings. Cell viability can be expressed as a percentage relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Assay (Adapted for PES)

This protocol describes a colorimetric assay to measure the activity of lactate dehydrogenase, often used to assess cytotoxicity. While many kits use diaphorase, PES can serve a similar function as an intermediate electron carrier.

Materials:

-

Cell culture supernatant or cell lysate

-

Tris buffer (pH ~8.2)

-

Lithium lactate solution

-

NAD⁺ solution

-

This compound (PES) solution

-

INT (iodonitrotetrazolium chloride) solution

-

96-well plate

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Sample Preparation: Collect cell culture supernatant to measure LDH release (cytotoxicity) or prepare cell lysates to measure intracellular LDH activity.

-

Reagent Mixture Preparation: Shortly before use, prepare a reaction mixture containing Tris buffer, lithium lactate, NAD⁺, PES, and INT at optimized concentrations.

-

Assay Initiation: Add 50 µL of each sample (supernatant or lysate) to triplicate wells of a 96-well plate.

-

Reaction Start: Add 50 µL of the freshly prepared reagent mixture to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes), protected from light.

-

Reaction Stop (Optional): The reaction can be stopped by adding a mild acid (e.g., 1 M acetic acid).

-

Measurement: Read the absorbance at 490 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the LDH activity in the sample. For cytotoxicity assessment, results are often expressed as a percentage of the maximum LDH release from lysed control cells.

Fabrication of a PES-Based Electrochemical Aptasensor

This protocol outlines the general steps for constructing an electrochemical biosensor for the detection of a specific target molecule using a PES-modified aptamer. This example is based on the use of an amine-reactive PES derivative for covalent attachment.[3][18]

Materials:

-

Amine-modified aptamer specific to the target molecule

-

Amine-reactive this compound (arPES)

-

Blocking agent (e.g., 6-mercapto-1-hexanol, MCH)

-

Buffers (e.g., Tris-HCl, PBS)

-

Potentiostat for electrochemical measurements

Procedure:

-

Electrode Cleaning: Thoroughly clean the gold SPEs to ensure a pristine surface for modification.

-

Aptamer-PES Conjugation: React the amine-modified aptamer with the amine-reactive PES derivative in a suitable buffer to form the aptamer-PES conjugate. Purify the conjugate to remove excess, unconjugated PES.

-

Immobilization of Aptamer-PES Conjugate: Immobilize the purified aptamer-PES conjugate onto the surface of the gold electrode. This is often achieved through a thiol-gold linkage if the aptamer has a thiol modification at one end.

-

Surface Blocking: Treat the electrode surface with a blocking agent like MCH to passivate any remaining active sites on the gold surface and prevent non-specific binding.

-

Electrochemical Measurement:

-

Place the modified electrode in a measurement cell containing a suitable buffer.

-

Perform electrochemical measurements, such as cyclic voltammetry (CV) or square wave voltammetry (SWV), to obtain a baseline signal from the immobilized PES.

-

Introduce the sample containing the target molecule to the measurement cell.

-

Binding of the target to the aptamer will induce a conformational change, altering the distance or orientation of the PES redox label relative to the electrode surface.

-

Record the change in the electrochemical signal, which will be proportional to the concentration of the target molecule.

-

Conclusion

This compound is a powerful and versatile tool in the researcher's arsenal. Its well-characterized redox properties and stability make it a reliable component in a wide range of assays. By understanding the fundamental principles of its electron-carrying capacity and by following robust experimental protocols, scientists and drug development professionals can confidently employ PES to generate accurate and reproducible data, ultimately advancing our understanding of biological systems and accelerating the development of new therapeutics.

References

- 1. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Polymers and Plastics Modified Electrodes for Biosensors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. A low-redox-potential phenazine-based negolyte with high stability for aqueous organic flow batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 10. This compound as a preferred electron acceptor to phenazine methosulfate in dye-linked enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Phenazines as model low-midpoint potential electron shuttles for photosynthetic bioelectrochemical systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. An Amine-Reactive this compound (arPES)—A Novel Redox Probe for Electrochemical Aptamer-Based Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Screen-Printed Electrodes: Fabrication, Modification, and Biosensing Applications | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. consensus.app [consensus.app]

The Role of Phenazine Ethosulfate in Studying Mitochondrial Respiration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of phenazine ethosulfate (PES) as an artificial electron acceptor in the study of mitochondrial respiration, with a particular focus on its application in assays for mitochondrial Complex II (succinate dehydrogenase). PES serves as an efficient electron carrier, facilitating the transfer of electrons from mitochondrial dehydrogenases to indicator dyes, thereby enabling the spectrophotometric measurement of enzyme activity. This guide details the mechanism of action of PES, its advantages over the more commonly used phenazine methosulfate (PMS), presents detailed experimental protocols, and provides visualizations of the underlying biochemical pathways and workflows.

Introduction to this compound in Mitochondrial Research

Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production in eukaryotes. The study of the mitochondrial electron transport chain (ETC) and its constituent enzyme complexes is crucial for understanding cellular metabolism in both health and disease. Artificial electron acceptors are invaluable tools in this field, allowing for the isolation and characterization of specific segments of the ETC.

This compound (5-ethylphenazinium ethyl sulfate) is a synthetic, water-soluble phenazine dye that acts as an artificial electron acceptor. It is structurally similar to phenazine methosulfate (PMS) and serves a similar function in mediating electron transfer. In assays of mitochondrial dehydrogenases, particularly succinate dehydrogenase (Complex II), PES accepts electrons from the enzyme's flavin adenine dinucleotide (FAD) cofactor and transfers them to a final, chromogenic electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP) or a tetrazolium salt. The resulting color change of the final acceptor can be measured spectrophotometrically to determine the rate of the enzymatic reaction.

Mechanism of Action

PES facilitates the measurement of dehydrogenase activity by creating an artificial electron transport pathway. In the context of a succinate dehydrogenase assay, the process can be summarized as follows:

-

Substrate Oxidation: Succinate binds to the active site of succinate dehydrogenase and is oxidized to fumarate.

-

FAD Reduction: During this oxidation, the FAD cofactor of the enzyme is reduced to FADH₂.

-

Electron Transfer to PES: PES accepts electrons from the reduced FADH₂, becoming reduced itself (PES-H).

-

Electron Transfer to Final Acceptor: The reduced PES-H then donates these electrons to a final electron acceptor, such as DCIP, which changes color upon reduction.

-

Spectrophotometric Detection: The rate of color change of the final acceptor is directly proportional to the activity of succinate dehydrogenase.

This process effectively bypasses the natural electron transport chain, allowing for the specific measurement of Complex II activity.

Caption: Electron flow from succinate to DCIP via PES.

Advantages of this compound over Phenazine Methosulfate

While PMS has been more widely used historically, PES offers several advantages, making it a preferred reagent in many applications.[1][2]

| Feature | This compound (PES) | Phenazine Methosulfate (PMS) | Reference |

| Stability | More stable in solution, particularly in the presence of light. | Less stable; solutions are light-sensitive and can decompose, leading to the formation of pyocyanine and other products. | [2] |

| Radical Formation | Lower tendency for radical formation. | Higher tendency for radical formation, which can lead to side reactions and assay interference. | [2] |

| Dealkylation | Less prone to dealkylation. | More prone to dealkylation. | [2] |

| Effectiveness | Highly effective as an electron acceptor for succinate dehydrogenase, with activity comparable to PMS. | Highly effective as an electron acceptor for succinate dehydrogenase. | [3] |

The greater stability of PES leads to more reproducible and reliable assay results, as the concentration of the active reagent remains more constant over time.[2]

Experimental Protocols

Preparation of Reagents

Important Note: It is recommended to prepare solutions of PES and DCIP fresh on the day of the experiment. PES solutions, in particular, should be protected from light.

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.

-

Succinate Stock Solution: 1 M sodium succinate in deionized water.

-

Rotenone Stock Solution: 2 mM rotenone in DMSO. (Rotenone is an inhibitor of Complex I and is included to prevent reverse electron flow).

-

Potassium Cyanide (KCN) Stock Solution: 100 mM KCN in deionized water. (KCN inhibits Complex IV, preventing the re-oxidation of reduced electron carriers by the endogenous respiratory chain). Caution: KCN is highly toxic. Handle with appropriate safety precautions.

-

This compound (PES) Stock Solution: 10 mg/mL PES in deionized water. Store in a light-protected container on ice.

-

2,6-Dichlorophenolindophenol (DCIP) Stock Solution: 2 mM DCIP in deionized water. Store in a light-protected container.

-

Mitochondrial Preparation: Isolated mitochondria or submitochondrial particles (SMPs) should be prepared using standard protocols and stored on ice. The protein concentration should be determined using a standard method such as the Bradford or BCA assay.

Assay for Succinate Dehydrogenase (Complex II) Activity

This protocol is adapted from standard methods using PMS and DCIP and is suitable for use in a spectrophotometer with a temperature-controlled cuvette holder.[4]

Workflow:

Caption: Experimental workflow for Complex II activity assay.

Procedure:

-

Set the spectrophotometer to 600 nm and the temperature to 30°C.

-

In a 1 mL cuvette, prepare the following reaction mixture:

-

800 µL Assay Buffer

-

10 µL Rotenone Stock Solution (final concentration: 20 µM)

-

10 µL KCN Stock Solution (final concentration: 1 mM)

-

50 µL DCIP Stock Solution (final concentration: 100 µM)

-

X µL Mitochondrial Preparation (e.g., 10-50 µg of mitochondrial protein)

-

Deionized water to a final volume of 980 µL.

-

-

Mix the contents of the cuvette by gentle inversion and incubate for 5 minutes at 30°C to allow for temperature equilibration and inhibition of Complexes I and IV.

-

Add 10 µL of PES Stock Solution. The optimal concentration of PES should be determined empirically, but a starting concentration of approximately 100-200 µg/mL is recommended.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance for 1-2 minutes.

-

Initiate the reaction by adding 20 µL of Succinate Stock Solution (final concentration: 20 mM).

-

Immediately mix the solution and continuously monitor the decrease in absorbance at 600 nm for 5-10 minutes. The rate of absorbance change should be linear during the initial phase of the reaction.

Data Analysis:

The activity of succinate dehydrogenase is calculated from the linear rate of DCIP reduction.

-

Determine the change in absorbance per minute (ΔA/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law:

Activity (µmol/min/mg protein) = (ΔA/min) / (ε * l * [protein])

Where:

-

ε (epsilon) is the molar extinction coefficient of DCIP at 600 nm (typically ~21 mM⁻¹cm⁻¹).

-

l is the path length of the cuvette (typically 1 cm).

-

[protein] is the concentration of mitochondrial protein in the assay in mg/mL.

-

Controls:

-

Blank: A reaction mixture without the mitochondrial preparation to account for any non-enzymatic reduction of DCIP.

-

Inhibitor Control: A reaction including a specific Complex II inhibitor, such as malonate (competitive inhibitor) or thenoyltrifluoroacetone (TTFA, non-competitive inhibitor), to confirm that the measured activity is specific to Complex II.

Redox Cycling and Superoxide Production

An important consideration when using phenazine compounds is their potential to participate in redox cycling, which can lead to the production of reactive oxygen species (ROS), particularly superoxide radicals (O₂⁻).[3] This occurs when the reduced phenazine compound (PES-H) reacts directly with molecular oxygen, transferring an electron to form superoxide.

Caption: Redox cycling of PES leading to superoxide generation.

While this phenomenon can be a confounding factor in assays aimed at measuring physiological respiration, it can also be exploited to study oxidative stress. The propensity for redox cycling is generally lower for PES compared to PMS. However, researchers should be aware of this potential side reaction, especially when working with high concentrations of PES or in highly aerobic conditions.

Conclusion

This compound is a valuable and often superior alternative to phenazine methosulfate for studying mitochondrial respiration, particularly for the in vitro assay of succinate dehydrogenase activity. Its enhanced stability contributes to more reliable and reproducible results. This guide provides the foundational knowledge and a detailed protocol for the effective use of PES in mitochondrial research. As with any enzymatic assay, empirical optimization of reagent concentrations, particularly that of PES, is recommended to ensure accurate and meaningful data. The understanding and proper application of tools like PES are essential for advancing our knowledge of mitochondrial function in the context of both basic science and drug development.

References

- 1. This compound as a preferred electron acceptor to phenazine methosulfate in dye-linked enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

Phenazine Ethosulfate: A Technical Guide for Researchers

An In-depth Technical Guide on Phenazine Ethosulfate for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PES), with the CAS number 10510-77-7, is a synthetic organic compound belonging to the phenazine family.[1] It is widely recognized for its role as a potent redox mediator, facilitating electron transfer in a variety of biochemical reactions. This property makes it an invaluable tool in diverse research fields, including medical diagnostics, antimicrobial drug development, and cellular metabolism studies. This guide provides a comprehensive overview of this compound, its chemical properties, key applications, and detailed experimental protocols.

Chemical Properties and Structure

This compound is a cationic dye and an efficient electron acceptor.[2] Its chemical structure consists of a planar tricyclic phenazine core with an ethyl group attached to one of the nitrogen atoms, and an ethyl sulfate counter-ion.

Chemical Structure:

The following table summarizes the key chemical and physical properties of this compound:

| Property | Value | Reference(s) |

| CAS Number | 10510-77-7 | [3][4][5] |

| Molecular Formula | C₁₆H₁₈N₂O₄S | [3][4] |

| Molecular Weight | 334.39 g/mol | [3][4] |

| Appearance | Yellow to orange or brown powder | [6] |

| Purity | ≥95% | [3][4] |

| Solubility | Soluble in ethanol (50 mg/mL, clear) and water. | [1][4] |

| Storage Temperature | -20°C | [4] |

| SMILES String | CCOS([O-])(=O)=O.CC[n+]1c2ccccc2nc3ccccc13 | [4] |

| InChI Key | VDJKJPMLWJWQIH-UHFFFAOYSA-M | [4] |

Core Applications in Research and Drug Development

This compound's utility stems from its capacity to act as an intermediate electron carrier. This property is exploited in several key research and development areas:

-

Enzyme Assays: It is a preferred electron acceptor in dye-linked enzyme assays, particularly for dehydrogenases.[7] By accepting electrons from reduced cofactors like NADH or FADH₂, it facilitates the colorimetric or fluorometric quantification of enzyme activity.

-

Biosensors: Due to its ability to mediate electron transfer between an enzyme's active site and an electrode surface, this compound is a critical component in the development of electrochemical biosensors.[6] These sensors offer high sensitivity and specificity for detecting various biomolecules.[6]

-

Nitric Oxide Reductase Activity: It is specifically used in conjunction with ascorbic acid to detect nitric oxide reductase activity, an important enzyme in the denitrification pathway of various microorganisms.[2][3]

-

Antimicrobial Research: Phenazine compounds, in general, have been studied for their antimicrobial properties. This compound is utilized in creating antimicrobial formulations to combat resistant bacterial strains.[6]

-

Cellular Metabolism and Respiration: As a redox mediator, it is employed in studies of cellular respiration and metabolic pathways to probe electron transport chain activity.[6]

Signaling and Mechanistic Pathways

The primary mechanism of action for this compound involves redox cycling. In a typical biological system, it accepts electrons from a reduced species (e.g., NADH produced during substrate oxidation by a dehydrogenase) and transfers them to an acceptor molecule, which can be an artificial dye, an electrode, or molecular oxygen. This cycling process allows for the continuous oxidation of the reduced substrate, amplifying the signal in an assay or facilitating an electrochemical measurement.

Caption: Redox cycling mechanism of this compound (PES) in a typical enzyme assay.

Experimental Protocols

Lactate Dehydrogenase (LDH) Activity Assay

This protocol describes a colorimetric assay to determine LDH activity in cell lysates, adapted from standard procedures using a phenazine-based electron carrier.

Materials:

-

Tris buffer (200 mM, pH 8.0)

-

Lithium lactate solution (50 mM)

-

This compound (PES) stock solution (1 mg/mL in water)

-

INT (p-iodonitrotetrazolium violet) solution (3.3 mg/100 µL in DMSO)

-

NAD⁺ solution (8.6 mg/2.3 mL in water)

-

Cell lysate samples

-

96-well microplate

-

Microplate reader (490 nm)

Procedure:

-

Preparation of NAD/PES/INT Reagent Mix:

-

Shortly before use, prepare the reagent mix.

-

Combine 100 µL of PES stock solution, 100 µL of INT solution, and 2.3 mL of NAD⁺ solution.

-

This solution is light-sensitive and should be used within a few hours.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of Tris buffer to each well.

-

Add 50 µL of the lithium lactate solution to each well.

-

Add 50 µL of the NAD/PES/INT reagent mix to each well.

-

For negative controls, use 50 µL of water instead of the cell lysate.

-

-

Initiation of Reaction and Measurement:

-

Add 50 µL of the cell lysate sample to the appropriate wells.

-

Mix gently by tapping the plate.

-

Incubate the plate at room temperature for 5-10 minutes, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader. The rate of color change is proportional to the LDH activity.

-

Caption: Workflow for the Lactate Dehydrogenase (LDH) activity assay using PES.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain.

Materials:

-

This compound

-

Test bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Sterile saline solution (0.85% w/v)

-

Spectrophotometer (600 nm)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium into 5 mL of MHB.

-

Incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Further dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution.

-

In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12.

-

Add 200 µL of the this compound working solution (at twice the desired highest final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (MHB + inoculum, no compound). Well 12 serves as the sterility control (MHB only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

-

The final volume in each well will be 200 µL.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

-

Conclusion

This compound is a versatile and indispensable tool for researchers and scientists in various disciplines. Its robust performance as a redox mediator in enzyme assays and biosensors, coupled with its potential antimicrobial applications, underscores its importance in both fundamental research and applied drug development. The detailed protocols and mechanistic insights provided in this guide aim to facilitate its effective use in the laboratory.

References

- 1. Nitrate reductase activity test: phenazine methosulfate-ferricyanide stop reagent replaces postassay treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 4. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 5. Repurposing the Electron Transfer Reactant Phenazine Methosulfate (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound as a preferred electron acceptor to phenazine methosulfate in dye-linked enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Phenazine Ethosulfate: A Technical Guide for Researchers

Introduction: Phenazine ethosulfate (PES), a cationic dye and redox mediator, is a compound of significant interest in various biochemical and biomedical applications. Its utility as an electron acceptor in enzymatic assays, particularly in the study of nitric oxide reductase, underscores the importance of understanding its physicochemical properties. This technical guide provides an in-depth overview of the solubility of this compound in aqueous and organic solvents, presents detailed experimental protocols for solubility determination, and illustrates its functional role in a key biochemical assay. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's solubility characteristics for their work.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a comparative reference for experimental design and execution.

| Solvent | Solubility (mg/mL) | Reference |

| Water | 50 | [1][2] |

| Hot Water | 50 (appears green) | [1][2] |

| Ethanol | 50 (clear solution) | [1][2] |

| Dimethyl Sulfoxide (DMSO) | ~10 | [3] |

| Dimethylformamide (DMF) | ~10 | [3] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 | [3] |

| Aqueous Acid | Slightly Soluble | [4] |

| Methanol | Slightly Soluble | [4] |

It is important to note that for biological experiments, stock solutions prepared in organic solvents like DMSO and dimethylformamide should be further diluted in aqueous buffers to minimize the physiological effects of the organic solvent[3]. Aqueous solutions of this compound are not recommended for storage for more than one day[3].

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the solubility of a compound is crucial for reproducibility. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility and is recommended for compounds like this compound.

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a solvent of interest and agitating the mixture at a constant temperature until equilibrium is reached. At equilibrium, the solution is saturated with the solute. The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique, providing the equilibrium solubility value.

Detailed Protocol for Shake-Flask Solubility Determination

This protocol is a generalized procedure based on established methodologies for solubility determination.

Materials:

-

This compound (solid powder)

-

Solvents of interest (e.g., deionized water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity. For aqueous solubility, use deionized water or a specific buffer system if required.

-

Addition of Excess Solute: Accurately weigh an amount of this compound that is in excess of its expected solubility and transfer it to a glass vial.

-

Addition of Solvent: Add a known volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker or on a magnetic stirrer. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further purification and to ensure no solid particles are transferred, pass the supernatant through a syringe filter.

-

Sample Dilution: If necessary, dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry (measuring absorbance at its λmax) or HPLC.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow and Signaling Pathway

This compound is widely used as an electron shuttle in biochemical assays. Its ability to accept electrons from a donor and transfer them to an acceptor is fundamental to its function. A prime example is its use in the assay for nitric oxide reductase (NOR) activity.

Experimental Workflow: Nitric Oxide Reductase (NOR) Assay

The following diagram illustrates the general workflow for an in vitro assay measuring the activity of nitric oxide reductase, where this compound can act as an artificial electron donor.

Caption: Workflow for Nitric Oxide Reductase Assay.

Signaling Pathway: Electron Transfer Mediated by this compound

This diagram depicts the role of this compound as an electron shuttle in a generic enzyme-catalyzed reaction, such as in the context of a nitric oxide reductase assay.

Caption: Electron Transfer Mediated by this compound.

Conclusion

This technical guide provides essential information on the solubility of this compound in both aqueous and organic solvents, offering a valuable resource for researchers in various scientific disciplines. The tabulated quantitative data allows for quick reference, while the detailed experimental protocol for solubility determination using the shake-flask method provides a practical framework for laboratory work. Furthermore, the visualization of the experimental workflow and the electron transfer pathway highlights the functional importance of this compound in biochemical assays. A thorough understanding of these properties is critical for the effective utilization of this versatile compound in research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Improvements of the nitrite color development in assays of nitrate reductase by phenazine methosulfate and zinc acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Phenazine Ethosulfate and Methosulfate: Unraveling the Core Structural and Functional Differences

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key structural and functional distinctions between two closely related phenazine derivatives: phenazine ethosulfate (PES) and phenazine methosulfate (PMS). While both compounds are widely utilized as electron mediators in various biochemical and cellular assays, their subtle structural divergence imparts significant differences in their stability, redox properties, and suitability for specific applications. This guide provides a comprehensive overview of their chemical structures, comparative physicochemical properties, detailed experimental protocols for their use, and insights into their mechanisms of action.

Core Structural Differences: The Impact of an Ethyl versus a Methyl Group

The fundamental structural difference between this compound and phenazine methosulfate lies in the alkyl group attached to one of the nitrogen atoms of the phenazine ring, and the corresponding counter-ion. In PES, this is an ethyl group with an ethyl sulfate counter-ion, whereas in PMS, it is a methyl group with a methyl sulfate counter-ion.

This seemingly minor variation from a methyl to an ethyl group has a notable impact on the steric hindrance and electronic properties of the molecule, which in turn influences its stability and redox potential.

Chemical Structures:

-

This compound (5-ethylphenazin-5-ium;ethyl sulfate):

-

Phenazine Methosulfate (5-methylphenazin-5-ium;methyl sulfate):

Comparative Physicochemical Properties

The differing alkyl substituents affect the physicochemical properties of PES and PMS, with the most critical distinction for researchers being the enhanced stability of PES.

| Property | This compound (PES) | Phenazine Methosulfate (PMS) | References |

| Molecular Weight | 334.4 g/mol | 306.34 g/mol | [3][4] |

| Appearance | Yellow to orange or brown powder | Dark yellow to brown or khaki crystalline powder | [5][6] |

| Solubility | Soluble in water and ethanol (50 mg/mL) | Soluble in water (approx. 200 mg/mL), methanol, and ethanol; insoluble in benzene and diethyl ether | [5][7] |

| Stability | Generally considered more stable, especially in solution. | Known to be unstable and light-sensitive. Solutions can decompose within hours when exposed to diffuse light and in minutes in direct sunlight. | [8][9] |

| Redox Potential (E°') | Experimentally determined values are available and are crucial for its application as an electron mediator. | +0.063 V | [7][10] |

Mechanism of Action: Electron Transfer and Redox Cycling

Both PES and PMS function as intermediate electron carriers, accepting electrons from reduced cofactors like NADH and NADPH and transferring them to a terminal electron acceptor. This property is central to their application in various enzyme assays.

The general mechanism involves the reduction of the phenazine compound by an enzyme-catalyzed reaction, followed by the re-oxidation of the reduced phenazine by a final electron acceptor, which is often a chromogenic or fluorogenic substance.

Extracellular Electron Transfer (EET)

In microbial systems, phenazines can act as electron shuttles to facilitate extracellular electron transfer (EET). This process is vital for microbial respiration and communication. The phenazine mediator is reduced by cellular dehydrogenases and then diffuses to an external electron acceptor, such as an electrode in a microbial fuel cell, where it is re-oxidized.

Caption: Extracellular Electron Transfer (EET) mediated by Phenazines.

Reactive Oxygen Species (ROS) Production by PMS

Phenazine methosulfate is known to undergo redox cycling that can lead to the production of reactive oxygen species (ROS), such as superoxide radicals. This occurs through the transfer of electrons from reducing equivalents like NADPH to molecular oxygen, a process catalyzed by PMS. This property has been exploited to induce oxidative stress in cells for therapeutic purposes, such as in cancer research.[11][12]

Caption: Redox cycling of PMS leading to ROS production.

Experimental Protocols

Synthesis of this compound and Methosulfate

Detailed synthesis protocols for PES and PMS are crucial for researchers who wish to prepare these compounds in-house.

Synthesis Workflow:

Caption: General synthesis workflow for PES and PMS.

Note: The synthesis of these compounds involves hazardous materials and should be performed by trained personnel in a properly equipped laboratory.

Nitric Oxide Reductase Activity Assay (using PES)

This compound is often the preferred electron acceptor for measuring nitric oxide (NO) reductase activity.[6][11]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

-

PES Solution: Prepare a stock solution of PES (e.g., 10 mM in assay buffer). Store protected from light.

-

Ascorbic Acid Solution: Prepare a fresh solution of ascorbic acid (e.g., 100 mM in assay buffer).

-

Nitric Oxide (NO) saturated buffer: Prepare by bubbling NO gas through the assay buffer.

-

Enzyme Solution: Prepare the nitric oxide reductase enzyme solution in assay buffer.

-

-

Assay Procedure:

-

In a cuvette, combine the assay buffer, PES solution, and ascorbic acid solution.

-

Add the enzyme solution to the cuvette.

-

Initiate the reaction by adding a small volume of the NO-saturated buffer.

-

Monitor the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time, which corresponds to the reduction of PES.

-

-

Calculation:

-

Calculate the rate of PES reduction using the Beer-Lambert law and the molar extinction coefficient of PES.

-

Dehydrogenase Activity Assay (using PMS)

Phenazine methosulfate is commonly used in conjunction with a tetrazolium salt, such as Nitroblue Tetrazolium (NBT), to measure dehydrogenase activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

PMS Solution: Prepare a fresh solution of PMS (e.g., 12.5 mM in assay buffer). Keep protected from light.

-

NBT Solution: Prepare a solution of NBT (e.g., 2.5 mM in assay buffer).

-

Substrate Solution: Prepare a solution of the specific substrate for the dehydrogenase of interest (e.g., 0.6 M sodium succinate for succinate dehydrogenase).

-

Enzyme Solution: Prepare the cell lysate or purified enzyme solution in assay buffer.

-

-

Assay Procedure:

-

In a microplate well or cuvette, combine the assay buffer, substrate solution, and NBT solution.

-